molecular formula C8H4BrF3N2 B1346002 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole CAS No. 3671-60-1

5-Bromo-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1346002
CAS RN: 3671-60-1
M. Wt: 265.03 g/mol
InChI Key: FKSDCMMCSWXZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (5-BTFMB) is a heterocyclic compound that is used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemical research. 5-BTFMB is a highly versatile compound that has been used in a variety of laboratory experiments due to its unique properties and wide range of applications.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

  • A study synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, evaluating their in vitro anti-tubercular activity against Mycobacterium tuberculosis and antimicrobial activity against various bacterial and fungal strains. Compounds exhibited significant anti-tubercular and antimicrobial efficacy, suggesting their potential as lead molecules for further drug development (Ramya V. Shingalapur et al., 2009).

Materials Science Applications

  • Research on unsymmetrical diamine monomers, including benzimidazole with trifluoromethyl groups, led to the synthesis of soluble polyimides with high thermal stability and low thermal expansion coefficients. These materials are valuable for applications requiring high-performance polymers with excellent thermal and optical properties (Hyungsam Choi et al., 2008).

Cancer Research

  • Benzimidazole derivatives, including those modified with 5-bromo-2-(trifluoromethyl) groups, have been synthesized and evaluated for their anticancer activity. Some derivatives exhibited potent cytotoxic activity against various cancer cell lines, including human chronic myelogenous leukemia (K562) cells, highlighting their potential as novel anticancer agents (A. S. Gurkan-Alp et al., 2015).

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSDCMMCSWXZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190170
Record name Benzimidazole, 5-bromo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)-1H-benzimidazole

CAS RN

3671-60-1
Record name 6-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3671-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 5-bromo-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-bromo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-trifluoromethyl-1H-benzoimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 3
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 4
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 5
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 6
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole

Citations

For This Compound
1
Citations
ЕМ Фомичева - Ульяновский медико-биологический журнал, 2023 - cyberleninka.ru
В последнее время в связи с активным развитием фармацевтической промышленности возникла острая проблема загрязнения окружающей среды синтетическими …
Number of citations: 2 cyberleninka.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.